molecular formula C18H14N2O2 B6574833 3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one CAS No. 1171097-59-8

3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6574833
CAS No.: 1171097-59-8
M. Wt: 290.3 g/mol
InChI Key: KKUXQJKQEACJSS-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The compound features two distinct substituents:

  • A phenyl group at position 6, enhancing lipophilicity and steric bulk.

This scaffold is structurally related to bioactive dihydropyrimidinones (DHPMs), which are known for applications in medicinal chemistry, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

3-phenacyl-6-phenylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17(15-9-5-2-6-10-15)12-20-13-19-16(11-18(20)22)14-7-3-1-4-8-14/h1-11,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUXQJKQEACJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one can be achieved through multicomponent reactions, which are known for their efficiency and high atom economy. One common method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one under tandem Knoevenagel–Michael conditions . This method is advantageous due to its operational simplicity and the avoidance of complex purification steps.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable synthesis can be applied. Multicomponent reactions, such as the one mentioned above, are particularly suitable for industrial applications due to their efficiency, reduced waste, and minimal use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the dihydropyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinazolinone derivatives, dihydro derivatives, and various substituted dihydropyrimidinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases.

    Industry: Its chemical reactivity makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The dihydropyrimidinone core is a common motif in pharmaceuticals. Below is a comparative analysis of substituents and their implications:

Compound Name Core Structure Key Substituents Potential Properties
3-(2-Oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one Dihydropyrimidinone 2-oxo-2-phenylethyl (C3), phenyl (C6) High lipophilicity, moderate polarity
2,5-Diamino-3,4-dihydro-4-oxo-6-(5-trioribosylamino)pyrimidine Dihydropyrimidinone Amino (C2/C5), trioribosylamino (C6) Enhanced solubility, nucleoside-like interactions
3-(Methylthio)propyl derivatives Variable Methylthio (S-CH3) Increased metabolic stability, sulfur-mediated reactivity
Key Observations:

Substituent Polarity: The 2-oxo-2-phenylethyl group in the target compound introduces a ketone moiety, enabling hydrogen-bond acceptor interactions, whereas the phenyl group enhances hydrophobic interactions. This contrasts with the trioribosylamino group in ’s compound, which improves water solubility but reduces membrane permeability . Methylthio-containing analogs (e.g., 3-(methylthio)propyl) may exhibit higher stability against oxidative degradation compared to oxygen-based substituents .

Biological Relevance: The dihydropyrimidinone core is associated with kinase inhibition in compounds like monastrol, but the phenyl and 2-oxoethyl substituents in the target compound may redirect selectivity toward other targets, such as G-protein-coupled receptors or cytochrome P450 enzymes.

Functional Group Reactivity

  • 2-Oxo-2-phenylethyl vs. 1-Oxo-3-phenylpropyl: The positional isomerism between these groups () alters steric and electronic profiles.
  • Phenyl vs. Nitrophenoxy Groups: Replacement of the phenyl group with a 4-nitrophenoxy moiety (as in ) would increase electron-withdrawing effects, altering redox properties and UV-Vis absorption spectra.

Hypothetical Physicochemical Properties

Based on substituent contributions:

Property Target Compound 2,5-Diamino-6-trioribosylamino Analog Nitrophenoxy Derivative
LogP ~3.5 (highly lipophilic) ~-1.2 (hydrophilic) ~2.8 (moderate)
Aqueous Solubility Low (<10 µM) High (>1 mM) Moderate (~100 µM)
Metabolic Stability Moderate Low (due to glycosidic bond) High (nitro group resistance)

Research Implications and Gaps

  • Synthetic Accessibility : The target compound’s synthesis likely follows the Biginelli reaction, a standard route for DHPMs. Modifications to incorporate 2-oxo-2-phenylethyl may require specialized acylating agents.
  • Biological Screening: Priority should be given to testing against cancer cell lines (leveraging phenyl group interactions) and bacterial efflux pumps (exploiting dihydropyrimidinone’s known role in multidrug resistance).
  • Data Limitations : Current evidence lacks experimental data (e.g., NMR, bioactivity). Further collaboration with platforms like PubChem is critical for populating missing datasets.

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